

Troubleshooting VT107 instability in solution

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Compound of Interest

Compound Name: VT107

Cat. No.: B8180545

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VT107 Technical Support Center

Welcome to the **VT107** Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable preparation and use of **VT107** in your experiments. Find troubleshooting tips and frequently asked questions below to ensure the optimal performance of this potent pan-TEAD auto-palmitoylation inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is **VT107** and what is its primary mechanism of action?

A1: **VT107** is a potent and orally active small molecule inhibitor of pan-TEAD auto-palmitoylation with an IC50 of 4.93 nM.^{[1][2]} Its mechanism of action involves blocking the association of YAP/TAZ with TEAD transcription factors, which in turn inhibits TEAD-mediated gene transcription.^{[1][2][3]} This makes it a valuable tool for research in cancers driven by the Hippo pathway, such as NF2-deficient mesothelioma.^{[3][4][5]}

Q2: How should I store **VT107** powder and stock solutions?

A2: Proper storage is critical to maintaining the stability and activity of **VT107**.

- Powder: Store at -20°C for up to 3 years.^{[2][4]}
- In solvent:

- Store at -80°C for up to 1 year.[\[2\]](#)[\[4\]](#)
- Store at -20°C for up to 6 months.[\[4\]](#)
- To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[\[2\]](#)[\[5\]](#)

Q3: What solvents can I use to dissolve **VT107**?

A3: **VT107** is soluble in several organic solvents but is insoluble in water.[\[2\]](#)

- DMSO: Soluble up to 100 mg/mL (229.65 mM).[\[4\]](#)[\[5\]](#)
- Ethanol: Soluble up to 22 mg/mL.[\[2\]](#)

For optimal results, use fresh, high-quality DMSO, as moisture can reduce the solubility of **VT107**.[\[2\]](#)

Troubleshooting Guide: VT107 Instability in Solution

This guide addresses common issues researchers may face when preparing and using **VT107** solutions.

Problem 1: **VT107** is not fully dissolving or is precipitating out of solution.

- Possible Cause 1: Incorrect Solvent or Solvent Quality.
 - Solution: Ensure you are using a recommended solvent like DMSO or ethanol.[\[2\]](#) Use fresh, anhydrous (moisture-free) DMSO, as hygroscopic DMSO can significantly decrease solubility.[\[2\]](#)[\[4\]](#)
- Possible Cause 2: Insufficient physical assistance for dissolution.
 - Solution: If precipitation or phase separation occurs, gentle heating (e.g., to 37°C) and/or sonication in an ultrasonic bath can aid in dissolving the compound.[\[4\]](#)[\[5\]](#)
- Possible Cause 3: Solution has been stored improperly.

- Solution: Prepare fresh solutions for your experiments whenever possible. If using a stock solution, ensure it has been stored correctly at -80°C or -20°C in tightly sealed vials and has not undergone multiple freeze-thaw cycles.[\[2\]](#)[\[4\]](#)[\[5\]](#)

Problem 2: Inconsistent experimental results using **VT107**.

- Possible Cause 1: Degradation of **VT107** in working solution.
 - Solution: Working solutions, especially those prepared in aqueous-based buffers for in vivo or cell-based assays, should be used immediately after preparation for optimal results.[\[1\]](#)[\[2\]](#)
- Possible Cause 2: Non-homogenous suspension for in vivo studies.
 - Solution: When preparing a suspension (e.g., with CMC-Na), ensure thorough and even mixing to achieve a homogeneous suspension before administration.[\[1\]](#)[\[2\]](#)
- Possible Cause 3: Variability in stock solution concentration.
 - Solution: Always ensure your stock solution is completely clear and free of precipitate before making dilutions. If needed, gently warm and sonicate the stock solution before use.[\[4\]](#) Aliquoting the initial stock solution helps maintain its integrity for subsequent experiments.[\[2\]](#)[\[5\]](#)

Data Presentation: Solubility and Formulation Tables

The following tables summarize key quantitative data for the preparation of **VT107** solutions.

Table 1: **VT107** Solubility in Common Solvents

Solvent	Maximum Solubility	Molar Concentration (at Max Solubility)	Notes
DMSO	87 - 100 mg/mL	199.79 - 229.65 mM	Use fresh, anhydrous DMSO. [2] [4] [5] Ultrasonic assistance may be needed. [4] [5]
Ethanol	22 mg/mL	~50.5 mM	
Water	Insoluble	N/A	

Table 2: Example Formulations for In Vitro and In Vivo Studies

Study Type	Formulation Composition	Final VT107 Concentration	Reference
In Vivo (Oral)	5% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (5.74 mM)	[4]
In Vivo (Oral)	10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (5.74 mM)	[4]
In Vivo (Oral)	10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (5.74 mM)	[4]
In Vivo (Oral)	Homogeneous suspension in CMC-Na	≥ 5 mg/mL	[2]
In Vivo (IV/Oral)	5% DMSO, 10% Solutol, 85% D5W	7 or 10 mg/kg dosing	[3]

Experimental Protocols & Visualizations

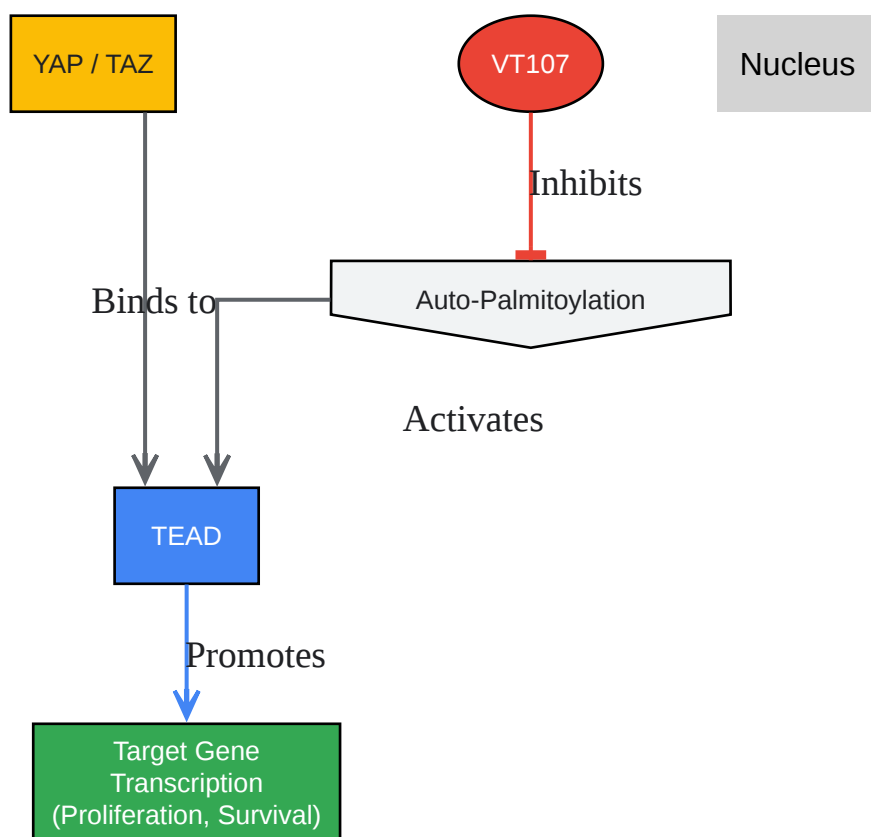
Protocol: Preparation of a 2.5 mg/mL **VT107** Working Solution for In Vivo Use

This protocol is adapted from formulations provided by suppliers.^{[4][6]}

- **Prepare a Stock Solution:** Prepare a 25 mg/mL stock solution of **VT107** in fresh, anhydrous DMSO. Ensure the compound is fully dissolved, using sonication if necessary.
- **Sequential Addition of Solvents:** To prepare 1 mL of the final working solution, add the solvents in the following order, ensuring the solution is mixed thoroughly after each addition:
 - a. Add 400 μ L of PEG300 to a sterile microcentrifuge tube.
 - b. Add 100 μ L of your 25 mg/mL **VT107** DMSO stock solution to the PEG300 and mix until clear.
 - c. Add 50 μ L of Tween-80 and mix until the solution is clear.
 - d. Add 450 μ L of saline to bring the final volume to 1 mL.Mix thoroughly.
- **Immediate Use:** Use the freshly prepared clear solution immediately for your experiment to prevent precipitation or degradation.

VT107 Mechanism of Action: Hippo Signaling Pathway

VT107 functions by inhibiting the auto-palmitoylation of TEAD transcription factors. This is a crucial step for the binding of co-activators YAP and TAZ. By preventing this, **VT107** effectively blocks the transcription of genes that promote cell proliferation and survival, which are often dysregulated in certain cancers.

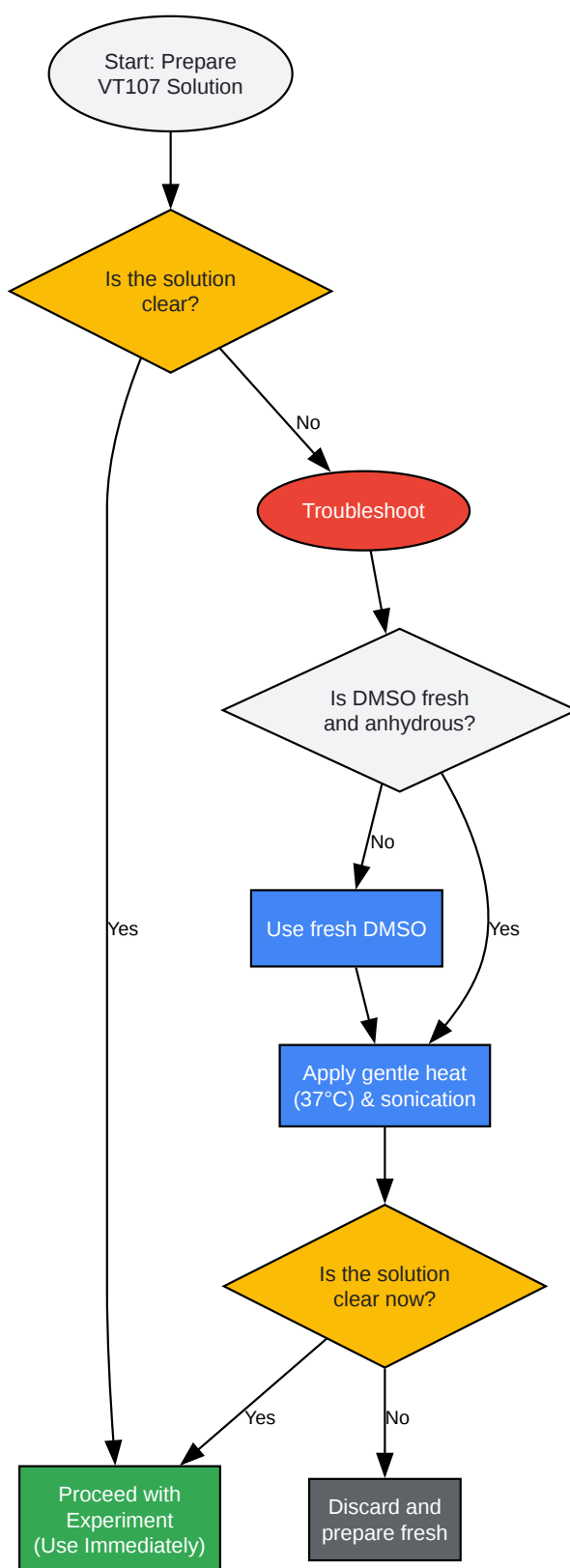


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Caption: **VT107** inhibits TEAD auto-palmitoylation, blocking YAP/TAZ binding.

Experimental Workflow: Troubleshooting **VT107** Dissolution

A logical workflow can help diagnose and solve issues with **VT107** solubility during experimental preparation.



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